![molecular formula C6H6BrNO2S B599745 Methyl 3-amino-4-bromothiophene-2-carboxylate CAS No. 161833-42-7](/img/structure/B599745.png)
Methyl 3-amino-4-bromothiophene-2-carboxylate
Overview
Description
“Methyl 3-amino-4-bromothiophene-2-carboxylate” is a chemical compound with the CAS Number: 161833-42-7 . It has a molecular weight of 236.09 and its IUPAC name is methyl 3-amino-4-bromo-2-thiophenecarboxylate . It is typically stored in a refrigerator and appears as an off-white to yellow powder or crystal .
Molecular Structure Analysis
The InChI code for “Methyl 3-amino-4-bromothiophene-2-carboxylate” is 1S/C6H6BrNO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,8H2,1H3 . Unfortunately, the specific 3D structure or other detailed structural information is not available in the search results.Physical And Chemical Properties Analysis
“Methyl 3-amino-4-bromothiophene-2-carboxylate” has a number of physical and chemical properties. It has a molecular weight of 236.09 . It has a molar refractivity of 47.7 . Its water solubility is calculated to be 0.242 mg/ml . It has a Log Po/w (iLOGP) of 2.1 .Scientific Research Applications
Organic Synthesis
“Methyl 3-amino-4-bromothiophene-2-carboxylate” is a valuable compound in organic synthesis . It can be used as a building block in the synthesis of various organic compounds due to its reactivity and structural features .
Pharmaceutical Research
Thiophene-based analogs, including “Methyl 3-amino-4-bromothiophene-2-carboxylate”, have been studied extensively for their potential biological activities . They are considered a potential class of biologically active compounds .
Anti-Inflammatory Drugs
Compounds with a thiophene ring system exhibit many pharmacological properties such as anti-inflammatory . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Agents
Thiophene derivatives also show antimicrobial properties . This makes “Methyl 3-amino-4-bromothiophene-2-carboxylate” a potential candidate for the development of new antimicrobial agents .
Organic Semiconductors
Thiophene-mediated molecules, including “Methyl 3-amino-4-bromothiophene-2-carboxylate”, have a prominent role in the advancement of organic semiconductors . They are utilized in industrial chemistry and material science .
Organic Light-Emitting Diodes (OLEDs)
“Methyl 3-amino-4-bromothiophene-2-carboxylate” could potentially be used in the fabrication of organic light-emitting diodes (OLEDs) . This is due to the electronic properties of thiophene-based compounds .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that thiophene derivatives can participate in various chemical reactions, which may influence their interaction with biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-amino-4-bromothiophene-2-carboxylate. For instance, it is recommended to store the compound in a dark place, sealed in dry conditions, at a temperature between 2-8°C to maintain its stability .
properties
IUPAC Name |
methyl 3-amino-4-bromothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSWLXPUUCBUPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693522 | |
Record name | Methyl 3-amino-4-bromothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
161833-42-7 | |
Record name | Methyl 3-amino-4-bromothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-amino-4-bromothiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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